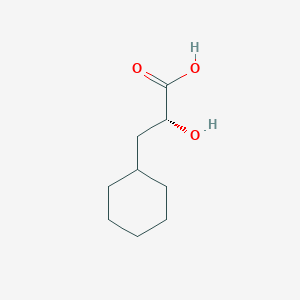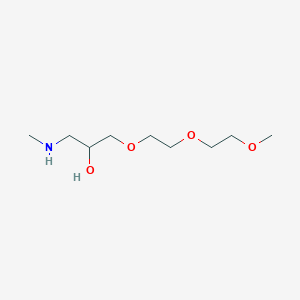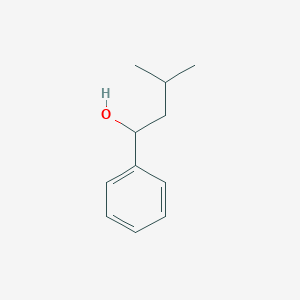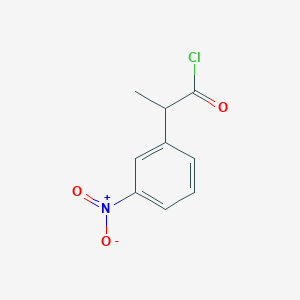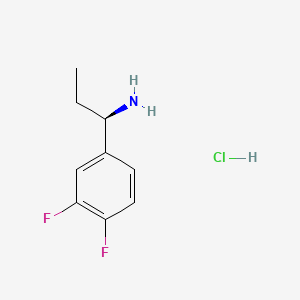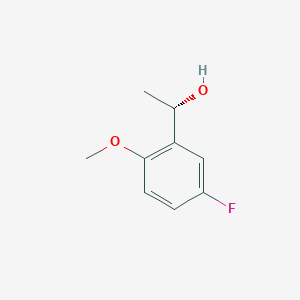
N'-Cyclopropyl-N,N-dimethylurea
Overview
Description
N’-Cyclopropyl-N,N-dimethylurea is a derivative of urea . It is used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity .
Synthesis Analysis
N,N’-Dimethylurea can be synthesized from dimethylamine and urea . The reaction involves a molar ratio of not less than 2:1, respectively, under autogenous pressure . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Molecular Structure Analysis
The molecular formula of N,N’-Dimethylurea is C3H8N2O . The molecular weight is 88.11 g/mol . The IUPAC Standard InChI is InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3, (H2,4,5,6) .
Chemical Reactions Analysis
N,N’-Dimethylurea is an amide . Amides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides with strong reducing agents . Amides are very weak bases (weaker than water) .
Physical And Chemical Properties Analysis
N,N’-Dimethylurea is a colorless, waxy crystal . It is odorless . It has a density of 1.142 g/mL . The melting point is 104.4 °C and the boiling point is 269.1 °C . It is soluble in water .
Scientific Research Applications
Environmental Contamination Analysis
“3-cyclopropyl-1,1-dimethylurea” is used in Effect-Directed Analysis (EDA) of complex environmental contamination . In EDA, a biological response is used to direct the chemical analysis of a complex environmental sample. Active samples are fractionated and the fractions are re-tested by the bioassay to determine active fractions .
Structure Elucidation
This compound is used in structure elucidation in combination with gas chromatography (GC) and mass spectrometry (MS) techniques . These techniques have evolved considerably with respect to high sensitivity scanning and non-target screening .
Identification of Unknown Compounds
“3-cyclopropyl-1,1-dimethylurea” is used in the identification of unknown compounds in EDA . The identification step is rather challenging as the fractionated sample often still contains a multitude of compounds .
Research Use Only (RUO) Applications
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in Research Use Only (RUO) applications .
Chemical Synthesis
“3-cyclopropyl-1,1-dimethylurea” is used in chemical synthesis . It’s part of the Sigma-Aldrich product portfolio, which is used by researchers for various chemical synthesis applications .
Pharmaceutical Research
This compound is used in pharmaceutical research . It’s part of the Sigma-Aldrich product portfolio, which is used by researchers for various pharmaceutical research applications .
Mechanism of Action
Target of Action
The primary target of 3-cyclopropyl-1,1-dimethylurea, also known as N’-Cyclopropyl-N,N-dimethylurea, is photosystem II . Photosystem II is a key component of the photosynthetic process in plants, responsible for the initial stage of energy conversion, which involves the absorption of light and the splitting of water molecules.
Mode of Action
3-Cyclopropyl-1,1-dimethylurea acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness is influenced by its concentration in the environment .
Result of Action
The result of 3-cyclopropyl-1,1-dimethylurea’s action is a significant reduction in the plant’s photosynthetic activity. By inhibiting photosystem II, the compound effectively shuts down the plant’s ability to convert light energy into chemical energy, leading to a decrease in plant growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-cyclopropyl-1,1-dimethylurea. For instance, the compound was found to affect the behavior of Daphnia, a genus of small planktonic crustaceans, but at 3–10-fold higher concentrations than found in the environment
Future Directions
N,N’-Dimethylurea has been introduced as a ligand to aid the Chan–Lam N-arylation of primary amides, amines, and 3-aminophenols with arylboronic acids and its ester derivative as the arylating associate . This development extends the scope of N,N’-dimethylurea as an auxiliary in inexpensive and versatile Cu catalysis . This could potentially open up new avenues for the synthesis of pharma-relevant motifs .
properties
IUPAC Name |
3-cyclopropyl-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8(2)6(9)7-5-3-4-5/h5H,3-4H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDXSDLAJBBUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Cyclopropyl-N,N-dimethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)
![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)
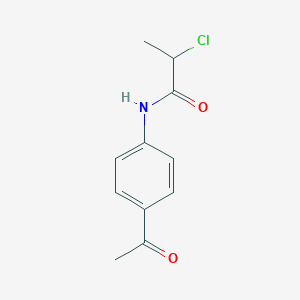

![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)
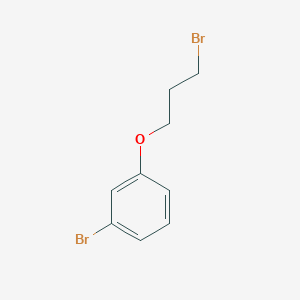
![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)
